5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide
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Overview
Description
5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of functional groups, including an ethylsulfonylphenyl group, a dimethylpyridoindole core, and a trideuteriomethylpiperidinyl moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide involves multiple steps, including the formation of the indole core, the introduction of the ethylsulfonylphenyl group, and the attachment of the trideuteriomethylpiperidinyl moiety. Common synthetic routes may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other cyclization methods.
Introduction of the Ethylsulfonylphenyl Group: This step may involve sulfonation reactions followed by alkylation.
Attachment of the Trideuteriomethylpiperidinyl Moiety: This can be done through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, indole derivatives are known for their potential as enzyme inhibitors, receptor agonists, or antagonists. This compound may be studied for its interactions with biological targets such as enzymes or receptors.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. Indole derivatives have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione: This compound shares a similar piperidinyl moiety and sulfonyl group but differs in the indole core and other substituents.
2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone: This compound also features an indole core and a piperidinyl group but has different substituents and functional groups.
Uniqueness
The uniqueness of 5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide lies in its specific combination of functional groups and isotopic labeling with trideuteriomethyl. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C28H32N4O3S |
---|---|
Molecular Weight |
507.7 g/mol |
IUPAC Name |
5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide |
InChI |
InChI=1S/C28H32N4O3S/c1-5-36(34,35)21-8-6-7-19(14-21)23-15-22(28(33)30-20-9-11-32(4)12-10-20)18(3)26-25(23)24-13-17(2)16-29-27(24)31-26/h6-8,13-16,20H,5,9-12H2,1-4H3,(H,29,31)(H,30,33)/i4D3 |
InChI Key |
WKDACQVEJIVHMZ-GKOSEXJESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC(CC1)NC(=O)C2=C(C3=C(C(=C2)C4=CC(=CC=C4)S(=O)(=O)CC)C5=C(N3)N=CC(=C5)C)C |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C3=C2C4=C(N3)N=CC(=C4)C)C)C(=O)NC5CCN(CC5)C |
Origin of Product |
United States |
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